molecular formula C4H11Cl2N3O2 B8199235 Ethyl 2-hydrazinyl-2-iminoacetate dihydrochloride

Ethyl 2-hydrazinyl-2-iminoacetate dihydrochloride

Cat. No.: B8199235
M. Wt: 204.05 g/mol
InChI Key: JCRZZRMPRPQDCT-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazinyl-2-iminoacetate dihydrochloride is a chemical compound with the molecular formula C4H9N3O2·2HCl It is known for its applications in various scientific research fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydrazinyl-2-iminoacetate dihydrochloride typically involves the reaction of ethyl glycinate hydrochloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Ethyl glycinate hydrochloride and hydrazine hydrate.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Purification: The product is purified by recrystallization from ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include additional steps such as filtration, drying, and packaging to prepare the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinyl-2-iminoacetate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Ethyl 2-hydrazinyl-2-iminoacetate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-hydrazinyl-2-iminoacetate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its hydrazine moiety allows it to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl hydrazinoacetate
  • Ethyl 2-hydrazinylacetate
  • Ethyl 2-iminoacetate

Uniqueness

Ethyl 2-hydrazinyl-2-iminoacetate dihydrochloride is unique due to its dual functional groups (hydrazinyl and imino), which provide it with distinct reactivity compared to similar compounds. This dual functionality allows it to participate in a broader range of chemical reactions, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

ethyl (2Z)-2-amino-2-hydrazinylideneacetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.2ClH/c1-2-9-4(8)3(5)7-6;;/h2,6H2,1H3,(H2,5,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRZZRMPRPQDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/N)/N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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